4-Propyldibenzothiophene

Übersicht

Beschreibung

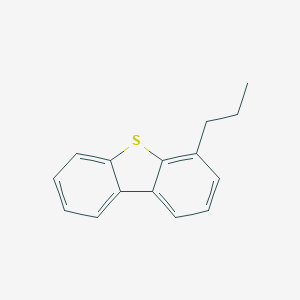

4-Propyldibenzothiophene (CAS No. 132034-86-7) is a sulfur-containing polycyclic aromatic compound characterized by a dibenzothiophene core structure with a propyl substituent at the 4-position. Dibenzothiophene derivatives are heterocyclic aromatic systems consisting of two benzene rings fused to a central thiophene ring. The addition of a propyl group alters the compound’s physicochemical properties, such as solubility, volatility, and reactivity, making it distinct from unsubstituted dibenzothiophene. This compound is cataloged as a biomarker reference standard in environmental and analytical chemistry, particularly in studies tracking persistent organic pollutants (POPs) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyldibenzothiophene can be achieved through several methods. One common approach involves the cyclization of thiophene derivatives with a four-carbon synthon. This process typically requires the formation of intramolecular carbon-sulfur bonds, which can be facilitated by acids, bases, or other non-metallic species . Transition-metal-catalyzed coupling reactions have also emerged as a powerful method for constructing dibenzothiophenes, including this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of electrochemical synthesis. This method avoids the need for transition metals or iodine, making it more environmentally friendly. The process involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide, water, and lithium perchlorate, using nitromethane as the solvent .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Propyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, chlorine.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Propyldibenzothiophene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 4-Propyldibenzothiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

To contextualize 4-Propyldibenzothiophene’s role and behavior, it is compared to structurally or functionally analogous compounds, including polychlorinated biphenyls (PCBs), dibenzofurans, and other alkylated dibenzothiophenes.

Structural and Functional Analogues

Dibenzothiophene Derivatives

- Unsubstituted Dibenzothiophene (DBT): Lacks alkyl or aryl substituents, leading to higher crystallinity and lower solubility in nonpolar solvents compared to alkylated derivatives like this compound.

- 4-Methyldibenzothiophene : A shorter alkyl chain (methyl) at the 4-position reduces steric hindrance and increases volatility relative to the propyl-substituted analogue.

Polychlorinated Biphenyls (PCBs)

PCBs are chlorinated biphenyl systems with varying degrees of chlorine substitution. Coplanar PCBs (e.g., PCB 126, CAS 57465-28-8) exhibit dioxin-like toxicity due to their ability to bind the aryl hydrocarbon receptor (AhR). Nonplanar PCBs, with ortho-substituted chlorines, are less toxic but persist in ecosystems . Unlike this compound, PCBs lack sulfur and instead feature chlorine atoms, which enhance environmental persistence and bioaccumulation.

Dibenzofuran (DF)

Dibenzofuran (CAS 132-64-9) replaces the sulfur atom in dibenzothiophene with oxygen. This structural difference reduces aromaticity and alters electronic properties, influencing reactivity in oxidation reactions. Dibenzofurans are often linked to combustion processes and share toxicological profiles with dioxins .

Comparative Data Table

Key Research Findings

However, they degrade faster than chlorinated analogues like PCBs due to the absence of halogen bonds . PCBs and dibenzofurans exhibit higher bioaccumulation factors (BAFs) owing to their resistance to metabolic breakdown in organisms.

Analytical Utility :

- This compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying sulfur-containing POPs, leveraging its distinct retention time and stability .

Its toxicity is primarily associated with chronic exposure and metabolic byproducts.

Biologische Aktivität

4-Propyldibenzothiophene is an organic compound classified as a dibenzothiophene derivative, characterized by a sulfur atom in a fused aromatic ring system. This compound has garnered interest due to its potential biological activities and interactions with various biomolecules, making it a subject of research in fields such as medicinal chemistry and environmental science.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHS

- CAS Number : 132034-86-7

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not extensively documented |

| Solubility | Varies with solvent |

| Density | Not extensively documented |

This compound, like other dibenzothiophenes, can undergo various biochemical transformations, including oxidation and reduction reactions. These reactions are crucial for its interaction with biological systems. The compound is metabolized through branched metabolic pathways by bacteria, which can lead to the formation of different oxidation products that may affect proteins, nucleic acids, and lipids.

Cellular Effects and Biochemical Pathways

Research indicates that dibenzothiophenes can be involved in several biochemical pathways. For example, they exhibit the capability to be degraded by specific bacteria, which utilize these compounds as a sulfur source without degrading the hydrocarbon skeleton . The oxidation products of this compound have been shown to influence cellular functions, potentially leading to antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of dibenzothiophene derivatives, including this compound. The results indicated that these compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Biodesulfurization : Research on the biodesulfurization capabilities of Bacillus subtilis Wb600 demonstrated that this microorganism could utilize dibenzothiophenes for sulfur removal from crude oil, indicating an environmental application for this compound in bioremediation processes .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Dibenzothiophene | Basic sulfur compound | Parent compound |

| 4-Methyldibenzothiophene | Moderate antimicrobial properties | Methyl group influence |

| 4-Phenyldibenzothiophene | Enhanced interaction with biomolecules | Phenyl group influence |

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves cyclization methods that create intramolecular carbon-sulfur bonds. Recent advancements include electrochemical synthesis methods that are environmentally friendly and avoid toxic reagents.

Potential Therapeutic Properties

Research has explored the potential therapeutic properties of this compound, focusing on its role in cancer treatment and as an antimicrobial agent. Its ability to interact with biological molecules positions it as a candidate for drug development.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-propyldibenzothiophene, and how can purity be ensured during synthesis?

- Methodology :

- Step 1 : Use SciFinder or Reaxys to identify existing synthetic protocols for dibenzothiophene derivatives. Focus on alkylation reactions (e.g., Friedel-Crafts alkylation) to introduce the propyl group.

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent, catalyst) based on literature precedents. For example, AlCl₃ or FeCl₃ may serve as Lewis acid catalysts in dichloromethane or toluene .

- Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC or GC-MS. Report yield, melting point (m.p.), and Rf values for reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : Assign peaks in ¹H and ¹³C NMR spectra by comparing with dibenzothiophene analogs. The propyl group will show distinct δ 0.8–1.5 ppm (triplet for CH₃) and δ 1.2–1.8 ppm (multiplet for CH₂) .

- Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 230 (C₁₅H₁₄S) and fragmentation patterns (e.g., loss of propyl group).

- IR : Identify aromatic C=C (~1600 cm⁻¹) and C-S (~700 cm⁻¹) stretching modes. Cross-validate with literature data for dibenzothiophene derivatives .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be systematically resolved?

- Methodology :

- Step 1 : Compile literature data (e.g., NMR shifts, m.p.) from Reaxys or SciFinder and identify discrepancies.

- Step 2 : Replicate synthesis and characterization under standardized conditions. For example, inconsistent melting points may arise from polymorphic forms or solvent impurities; use differential scanning calorimetry (DSC) to clarify .

- Step 3 : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., solvent effects on crystallization) .

Q. What strategies optimize the regioselectivity of propyl group introduction in dibenzothiophene derivatives?

- Methodology :

- Step 1 : Perform computational modeling (e.g., DFT) to predict electrophilic substitution preferences at C4 vs. C2 positions.

- Step 2 : Experimentally test directing groups (e.g., sulfonate esters) to bias alkylation toward the C4 position.

- Step 3 : Use kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) to favor desired regioisomers. Validate with NOESY NMR to confirm spatial proximity of substituents .

Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?

- Methodology :

- Step 1 : Measure redox potentials via cyclic voltammetry to assess electron-donating effects of the propyl group.

- Step 2 : Study coordination behavior with transition metals (e.g., Pd, Ru) using X-ray crystallography or UV-vis spectroscopy.

- Step 3 : Compare catalytic performance (e.g., turnover frequency) in cross-coupling reactions against unsubstituted dibenzothiophene .

Eigenschaften

IUPAC Name |

4-propyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-2-6-11-7-5-9-13-12-8-3-4-10-14(12)16-15(11)13/h3-5,7-10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKWMMBQRSCLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.